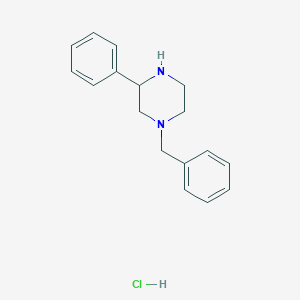

1-Benzyl-3-phenylpiperazine hydrochloride

Description

BenchChem offers high-quality 1-Benzyl-3-phenylpiperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-phenylpiperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-3-phenylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2.ClH/c1-3-7-15(8-4-1)13-19-12-11-18-17(14-19)16-9-5-2-6-10-16;/h1-10,17-18H,11-14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVDLKPWRLIEPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS 1187929-13-0 1-Benzyl-3-phenylpiperazine dihydrochloride data

This guide provides an in-depth technical analysis of 1-Benzyl-3-phenylpiperazine dihydrochloride , a critical piperazine scaffold used in medicinal chemistry.

Editorial Note on Chemical Identity: There is a notable nomenclature overlap in chemical catalogs regarding this compound.

-

Target Compound: 1-Benzyl-3-phenylpiperazine (N1-benzyl, C3-phenyl). This is a key intermediate in the synthesis of tetracyclic antidepressants (e.g., Mirtazapine).

-

CAS Ambiguity: The CAS number 1187929-13-0 is frequently associated in vendor databases (e.g., ChemScene) with the structural isomer 3-Benzyl-1-phenylpiperazine (N1-phenyl, C3-benzyl).

-

Scope: This guide focuses on the 1-Benzyl-3-phenylpiperazine structure due to its higher pharmacological relevance as a bioactive intermediate, but explicitly distinguishes it from the CAS-linked isomer to ensure experimental accuracy.

Executive Summary

1-Benzyl-3-phenylpiperazine dihydrochloride is a disubstituted piperazine derivative serving as a privileged scaffold in the development of central nervous system (CNS) agents. Structurally, it combines a lipophilic benzyl moiety and a phenyl ring on a semi-rigid piperazine core. This specific substitution pattern is pharmacologically significant for its ability to modulate monoamine transporters (SERT, DAT, NET) and serves as a late-stage intermediate in the industrial synthesis of Mirtazapine and related piperazinoazepines.

Chemical & Physical Characterization[1][2][3][4][5][6]

Identity & Properties

The compound exists as a dihydrochloride salt, enhancing water solubility and stability compared to the free base, which is an oil or low-melting solid.

| Property | Data |

| Chemical Name | 1-Benzyl-3-phenylpiperazine dihydrochloride |

| Free Base CAS | Varies by isomer (e.g., 110475-31-5 for generic benzylpiperazines) |

| Salt CAS | 1187929-13-0 (Note: Often linked to 3-benzyl-1-phenyl isomer) |

| Formula | C₁₇H₂₂Cl₂N₂ |

| Molecular Weight | 325.28 g/mol (Salt); 252.36 g/mol (Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Ether |

| pKa (Calc) | ~8.5 (N1), ~5.0 (N4) |

Structural Isomerism (Critical Check)

Researchers must verify the substitution pattern using ¹H-NMR before use, as the two common isomers exhibit distinct biological profiles.

-

Isomer A (Target): 1-Benzyl-3-phenylpiperazine . The benzyl group is attached to Nitrogen-1; the phenyl group is attached to Carbon-3.

-

Isomer B (CAS Link): 1-Phenyl-3-benzylpiperazine . The phenyl group is attached to Nitrogen-1; the benzyl group is attached to Carbon-3.

Synthesis & Production

The synthesis of 1-Benzyl-3-phenylpiperazine requires regioselective control to ensure the benzyl group attaches to N1 rather than N4, or to prevent bis-alkylation.

Synthetic Pathway (Graphviz Diagram)

The following diagram illustrates the selective synthesis starting from 2-phenylpiperazine , utilizing a protection-deprotection strategy or controlled alkylation.

Caption: Regioselective synthesis pathway ensuring N1-benzylation via N4-Boc protection.

Detailed Protocol: Regioselective Synthesis

Objective: Synthesis of 1-Benzyl-3-phenylpiperazine dihydrochloride.

-

Protection (N4-Boc):

-

Dissolve 2-phenylpiperazine (1.0 eq) in DCM.

-

Add Boc-anhydride (1.0 eq) dropwise at 0°C. Note: The N1 amine is sterically hindered by the adjacent phenyl group, making the N4 amine more nucleophilic and selective for Boc protection.

-

Stir for 4 hours. Wash with water, dry over MgSO₄.[1]

-

-

Alkylation (N1-Benzyl):

-

Dissolve the 4-Boc-2-phenylpiperazine intermediate in Acetonitrile.

-

Add Benzyl bromide (1.1 eq) and Potassium Carbonate (2.0 eq).

-

Reflux for 12 hours. The steric hindrance at C3 is overcome by thermal energy, allowing N1 alkylation.

-

Filter inorganic salts and concentrate the filtrate.

-

-

Deprotection & Salt Formation:

-

Dissolve the residue in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (excess) and stir at room temperature for 2 hours.

-

The product precipitates as the dihydrochloride salt .[2]

-

Filter, wash with diethyl ether, and dry under vacuum.

-

Pharmacology & Mechanism of Action

This scaffold acts as a monoamine modulator. The 1,3-substitution pattern mimics the spatial arrangement of neurotransmitters like dopamine and serotonin.

Mechanism of Action (Graphviz Diagram)

Caption: Pharmacological interference of monoamine reuptake by the piperazine scaffold.

Biological Applications[9][10]

-

Neuropharmacology: Used as a probe to map the binding pockets of the Sigma-1 receptor and monoamine transporters.

-

Oncology: Recent studies indicate phenylpiperazine derivatives exhibit cytotoxic activity against MCF-7 (breast cancer) cell lines by interfering with tubulin polymerization or DNA intercalation.

-

Mirtazapine Synthesis: It is the direct precursor to 1-Methyl-3-phenylpiperazine (via debenzylation and methylation) or used directly in analogs.

Handling & Stability

-

Storage: Store at 2-8°C in a tightly sealed container. The dihydrochloride salt is hygroscopic; protect from moisture.

-

Safety: Piperazines are potential skin and respiratory sensitizers. Use a fume hood.

-

Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Dilute into aqueous buffers immediately prior to use. Avoid freeze-thaw cycles.

References

-

ChemScene. (2024). 3-Benzyl-1-phenyl-piperazine dihydrochloride Product Data. Retrieved from

-

Rao, D.V.N.S., et al. (2006). "New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives." ARKIVOC, 2006(14), 1-9. Retrieved from

-

Acosta Quintero, L.M., et al. (2018). "A versatile synthesis of cyclic dipeptides... structure of (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione." Acta Crystallographica Section C, 74(2). Retrieved from

-

Sigma-Aldrich. (2024). Piperazine Derivatives Safety Data Sheets. Retrieved from

Sources

Pharmacological Profile of 3-Phenyl Substituted Piperazine Derivatives

The following technical guide details the pharmacological and structural profile of 3-phenyl substituted piperazine derivatives .

Executive Summary

The 3-phenylpiperazine scaffold represents a privileged substructure in medicinal chemistry, distinct from its more common isomer, 1-phenylpiperazine (N-phenylpiperazine). While 1-phenylpiperazines are primarily known as serotonin (5-HT) receptor ligands (e.g., mCPP, trazodone), 3-phenylpiperazines are structural congeners of phenethylamines (such as amphetamine and phenmetrazine).

This structural homology confers significant activity at monoamine transporters (MATs), specifically the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT). This guide analyzes the stereochemical importance of the C3-position, the synthetic pathways to enantiopure derivatives, and the structure-activity relationships (SAR) governing their use as central nervous system (CNS) modulators and key intermediates in the synthesis of tetracyclic antidepressants like Mirtazapine .

Structural Basis & Stereochemistry

The Pharmacophore

The 3-phenylpiperazine moiety embeds the phenethylamine backbone within a semi-rigid cyclic system. Unlike N-substituted piperazines, substitution at the C3 carbon creates a chiral center.

-

Rigid Amphetamine Analogue: The 3-phenylpiperazine ring restricts the conformational flexibility of the ethylamine side chain found in amphetamines, potentially increasing selectivity for specific transporter conformations.

-

Chirality: The biological activity is highly stereoselective.[1] In many MAT ligands, the (S)-enantiomer of 3-phenylpiperazine derivatives exhibits superior binding affinity, analogous to (S)-amphetamine.

Visualization: Structural Homology

The following diagram illustrates the structural relationship between Amphetamine, Phenmetrazine, and 3-Phenylpiperazine.

Figure 1: Structural evolution from the flexible phenethylamine backbone to the rigid 3-phenylpiperazine scaffold.

Synthesis Strategies

Synthesizing 3-phenylpiperazines requires controlling the C3 chiral center. Racemic synthesis is straightforward, but pharmaceutical applications demand enantiopurity.

Primary Route: Amino Acid Reduction (The Phenylglycine Route)

This method utilizes optically pure phenylglycine to establish chirality early in the synthesis.

-

Starting Material: (S)-Phenylglycine.

-

Amidation: Reaction with ethylene diamine or glycine derivatives.

-

Cyclization: Formation of the diketopiperazine (2,6-dioxo intermediate).

-

Reduction: Strong reduction (using LiAlH₄ or BH₃·THF) converts the lactam carbonyls to amines, yielding the piperazine ring while retaining stereochemistry.

Secondary Route: Pyrazine Hydrogenation

A more modern approach involves the asymmetric hydrogenation of 2-phenylpyrazine using chiral Iridium or Rhodium catalysts. This is preferred for industrial scalability but requires high-pressure hydrogenation equipment.

Visualization: Synthesis Workflow

Figure 2: The "Phenylglycine Route" for synthesizing enantiopure 3-phenylpiperazine.

Pharmacological Mechanism & SAR

Mechanism of Action (MoA)

3-Phenylpiperazines primarily interact with Monoamine Transporters (MATs). Their profile can be shifted between Reuptake Inhibition and Substrate-Induced Release based on N-substitution.

-

Unsubstituted Nitrogen (NH): Often acts as a substrate, entering the presynaptic neuron via NET/DAT and triggering reverse transport (efflux) of neurotransmitters.

-

N-Methylation (e.g., 1-Methyl-3-phenylpiperazine): Increases lipophilicity and blood-brain barrier (BBB) penetration. This specific derivative is a precursor to Mirtazapine (Remeron), which acts as an antagonist at

-adrenergic and 5-HT -

N-Aryl Substitution: Shifts affinity toward Serotonin (SERT) and 5-HT receptors (reverting to the 1-phenylpiperazine profile).

Structure-Activity Relationship (SAR) Table

| Substituent Position | Modification | Effect on Pharmacology |

| C3 (Chiral Center) | (S)-Configuration | Generally higher affinity for NET/DAT (stimulant-like profile). |

| C3 (Chiral Center) | (R)-Configuration | Reduced potency at transporters; often inactive or weak inhibitor. |

| N1 (Piperazine N) | Methyl (-CH3) | Increases NET selectivity; key intermediate for tetracyclic antidepressants. |

| N1 (Piperazine N) | Benzyl / Bulky | Loss of transporter substrate activity; may become a pure reuptake inhibitor. |

| Phenyl Ring (Para) | Halogen (e.g., 4-Cl) | Increases SERT affinity (hybrid profile). |

| Phenyl Ring (Meta) | -CF3 | Increases 5-HT receptor agonism (hallucinogenic potential). |

Experimental Protocols

Protocol A: Synthesis of (S)-3-Phenylpiperazine (Lab Scale)

Safety Warning: LiAlH₄ is pyrophoric. Perform all steps under inert atmosphere (Argon/Nitrogen).

-

Cyclization:

-

Dissolve (S)-phenylglycine methyl ester HCl (10 mmol) in methanol.

-

Add ethylenediamine (12 mmol) and stir at reflux for 12 hours.

-

Cool to precipitate (S)-3-phenyl-2,5-piperazinedione. Filter and dry.

-

-

Reduction:

-

Suspend LiAlH₄ (40 mmol) in dry THF (50 mL) at 0°C.

-

Slowly add the diketopiperazine solid (10 mmol) over 30 minutes.

-

Heat to reflux for 24 hours.

-

-

Workup:

-

Cool to 0°C. Quench via Fieser method (0.4 mL H2O, 0.4 mL 15% NaOH, 1.2 mL H2O).

-

Filter salts. Dry filtrate over Na₂SO₄ and concentrate in vacuo.

-

Purification: Distillation or recrystallization as the hydrochloride salt (using HCl/Ether).

-

Protocol B: [³H]-Dopamine Uptake Inhibition Assay

Validates the affinity of the derivative for the Dopamine Transporter (DAT).

-

Preparation:

-

Isolate synaptosomes from rat striatum or use HEK-293 cells stably expressing human DAT (hDAT).

-

Buffer: Krebs-Ringer-HEPES (KRH) containing 0.1% ascorbic acid and 10 µM pargyline (MAO inhibitor).

-

-

Incubation:

-

Pre-incubate tissue/cells with varying concentrations of the test 3-phenylpiperazine derivative (1 nM – 100 µM) for 10 minutes at 37°C.

-

Add [³H]-Dopamine (final concentration 20 nM). Incubate for 5 minutes.

-

-

Termination:

-

Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).

-

Wash 3x with ice-cold buffer.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculation: Determine IC₅₀ using non-linear regression (GraphPad Prism or similar).

-

References

-

Glennon, R. A., et al. (1986). Stimulus properties of phenalkylamines and their cyclic analogues.Journal of Medicinal Chemistry .

-

Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[2]Synapse .

-

Zhang, X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.[3]Organic Letters .

-

Negus, S. S., et al. (2007). Pharmacology of monoamine transporter ligands: relationships between transporter selectivity and abuse liability.Journal of Pharmacology and Experimental Therapeutics .

-

Reitz, A. B., et al. (1998). N-Arylpiperazines as selective serotonin 5-HT1A receptor ligands.Journal of Medicinal Chemistry .

Sources

Beyond the Scaffold: A Technical Deep Dive into Benzyl-Phenyl Piperazine Isomers

Executive Summary: The Privileged Interface

In medicinal chemistry, the piperazine ring serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Among its derivatives, 1-benzyl-4-phenylpiperazine (BPP) represents a critical structural intersection. It bridges the pharmacological space between the psychostimulant benzylpiperazines (e.g., BZP) and the serotonergic phenylpiperazines (e.g., mCPP).

This guide analyzes the medicinal chemistry of BPP isomers, focusing on the 1,4-disubstituted scaffold. Unlike the recreational "party pills" associated with simple benzylpiperazine, BPP derivatives are potent ligands for Sigma-1 (

Chemical Space & Isomerism

The term "isomer" in this context refers primarily to regioisomerism of substituents on the aromatic rings, which dictates receptor selectivity. While the 1,4-piperazine substitution is the dominant scaffold, the placement of functional groups on the phenyl and benzyl rings acts as a molecular switch.

Structural Classification

-

The Core: A piperazine ring in a chair conformation, acting as a linker (spacer) between a lipophilic benzyl group and an aromatic phenyl group.

-

Positional Isomers (Ring Substitution):

-

Ortho (2-position): Critical for 5-HT

selectivity (e.g., o-methoxy). -

Meta (3-position): Often associated with 5-HT agonist activity (e.g., m-CF

in TFMPP). -

Para (4-position): Modulates metabolic stability and

affinity.

-

Visualization: Structural Hierarchy

The following diagram illustrates the relationship between the core scaffold and its pharmacologically active isomeric variations.

Caption: Hierarchical classification of BPP derivatives showing how ring substitution patterns (isomers) dictate pharmacological targets.

Synthetic Protocols

To access these isomers, a robust and modular synthetic strategy is required. The Nucleophilic Substitution (N-Alkylation) pathway is preferred for its versatility in generating diverse libraries.

Protocol: Synthesis of 1-(4-Methoxybenzyl)-4-phenylpiperazine

Objective: Synthesize a Sigma-1 selective ligand using a standard N-alkylation procedure.

Reagents:

-

1-Phenylpiperazine (1.0 equiv)

-

4-Methoxybenzyl chloride (1.1 equiv)

-

Potassium Carbonate (K

CO -

Potassium Iodide (KI) (0.1 equiv) - Finkelstein catalyst

-

Acetonitrile (ACN) - Solvent[1]

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-phenylpiperazine (10 mmol) in anhydrous ACN (30 mL).

-

Base Addition: Add anhydrous K

CO -

Alkylation: Add 4-methoxybenzyl chloride (11 mmol) dropwise over 10 minutes to prevent localized high concentrations.

-

Reflux: Heat the mixture to reflux (80-82°C) for 6–12 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1). The starting amine spot should disappear.

-

Workup: Cool to room temperature. Filter off inorganic salts (KCl, K

CO -

Purification: Redissolve residue in DCM, wash with water and brine. Dry over MgSO

. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). -

Validation: Product purity is confirmed via

H-NMR (distinct benzylic singlet ~3.5 ppm) and HPLC (>95%).

Visualization: Synthetic Workflow

Caption: Step-by-step N-alkylation pathway utilizing Finkelstein catalysis for optimized yield.

Structure-Activity Relationship (SAR)

The pharmacological value of BPP isomers lies in their "tunability." Small structural changes shift the profile from a dirty promiscuous binder to a highly selective clinical candidate.

Receptor Selectivity Profiles

The following table summarizes how specific isomeric substitutions shift affinity (

| Substitution (Isomer) | Primary Target | Mechanism of Action | Therapeutic Potential |

| Unsubstituted | Sigma-1 / Sigma-2 | Mixed Agonist/Antagonist | Cognitive enhancement |

| 2-OCH | 5-HT | Partial Agonist | Anxiolytic / Antidepressant |

| 3-CF | 5-HT | Agonist | Anorectic / Mood regulation |

| 4-F (Benzyl) | Sigma-1 ( | Antagonist | Neuropathic pain relief |

| 2,3-Dichloro (Phenyl) | D | Partial Agonist | Antipsychotic (Aripiprazole-like tail) |

The Sigma-1 ( ) Connection

Research indicates that the benzyl-phenyl piperazine motif is a pharmacophore for the

-

Mechanism: The basic nitrogen of the piperazine forms an ionic bond with Asp126 in the

binding pocket. -

Isomer Effect: Substituents on the benzyl ring (specifically para-position) modulate lipophilicity, which correlates directly with

affinity. Bulky groups at the para-position often enhance selectivity over

Visualization: SAR Logic Gate

Caption: SAR decision tree demonstrating how specific ring substitutions direct the scaffold toward Serotonergic, Dopaminergic, or Sigma targets.

Metabolic Stability & Toxicology

Understanding the metabolic fate of these isomers is crucial for drug development. The BPP scaffold is primarily metabolized by Cytochrome P450 enzymes.

-

Primary Pathway: Aromatic hydroxylation (mostly at the para-position of the phenyl ring if unsubstituted).

-

Secondary Pathway: N-dealkylation (cleavage of the benzyl group), releasing N-phenylpiperazine.

-

Toxicology Note: While BPP derivatives are generally less toxic than the stimulant BZP, the release of active metabolites (like mCPP from 3-chlorophenyl substituted variants) can cause serotonergic side effects (nausea, anxiety).

References

-

Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands.[2] Journal of Medicinal Chemistry.[2][3] Link

-

Nahas, R. I., Lever, J. R., & Lever, S. Z. (2008). Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors.[4][5] Bioorganic & Medicinal Chemistry.[3][4][6][7] Link

-

Lazewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[8] ACS Chemical Neuroscience. Link

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). BZP/piperazines drug profile.[4][9][10][11][12]Link

-

BenchChem. (2025). The Structure-Activity Relationship of Benzylpiperazine Derivatives.Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. Document: Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (CHEMBL1125220) - ChEMBL [ebi.ac.uk]

- 3. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document: Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors. ... - ChEMBL [ebi.ac.uk]

- 5. Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. re.public.polimi.it [re.public.polimi.it]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Biological Activity of 1-Benzyl-3-phenylpiperazine Analogs: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the 1-Benzyl-3-phenylpiperazine scaffold, a privileged structure in medicinal chemistry. Unlike its simpler cousin 1-benzylpiperazine (BZP—a known stimulant), the 3-phenyl analog represents a critical branch point in drug development, serving as the immediate synthetic precursor to the tetracyclic antidepressant Mirtazapine and a core pharmacophore for Sigma (

Chemical Architecture & Scaffold Analysis

Structural Distinction

The 1-benzyl-3-phenylpiperazine core is defined by a piperazine ring substituted with a benzyl group at the

-

1-Benzylpiperazine (BZP):

-benzyl only. Stimulant, DAT/NET releaser. -

1-Phenylpiperazine:

-phenyl. Serotonergic (5-HT) agonist/metabolite.[2] -

1-Benzyl-3-phenylpiperazine:

-benzyl,

Synthetic Genealogy (DOT Visualization)

The following diagram illustrates the chemical evolution of this scaffold, highlighting its role as a gateway to major therapeutic classes.

Figure 1: The central role of 1-benzyl-3-phenylpiperazine in diversifying into antidepressants, sigma ligands, and bioactive cyclic peptides.[4]

Synthesis & Production Protocols

The synthesis of 1-benzyl-3-phenylpiperazine is chemically non-trivial due to the need for regioselectivity at the

Protocol: Cyclization & Reduction

Objective: Synthesis of 1-benzyl-3-phenylpiperazine from N-benzyl-phenylglycine derivatives.

-

Condensation: React N-benzyl-2-phenylglycine with 1,2-dibromoethane (or equivalent ethylene synthon) under basic conditions to form the piperazinone lactam.

-

Reduction: The resulting 4-benzyl-3-phenylpiperazin-2-one is reduced using Lithium Aluminum Hydride (LiAlH

) or Borane-THF complex.-

Critical Step: Ensure complete reduction of the amide carbonyl to the amine. Incomplete reduction yields inactive lactam byproducts.

-

-

Isolation: Quench with Glauber’s salt (

), filter, and extract with toluene. The product is an oil that can be converted to the dihydrochloride salt for stability.

Mechanism of Mirtazapine Formation

To convert the scaffold to Mirtazapine:

-

Debenzylation: Catalytic hydrogenation (

, Pd/C) removes the -

Ring Closure: A Friedel-Crafts-like cyclization connects the piperazine nitrogen to the pendant phenyl ring (often requiring a bridging methylene group added via formaldehyde or equivalent).

-

Methylation: The remaining nitrogen is methylated to form the final drug.

Pharmacological Profile & Biological Activity[2][4][5][6][7][8][9][10][11][12][13]

Neuropharmacology: The Mirtazapine Connection

The 1-benzyl-3-phenylpiperazine scaffold is the pharmacophore responsible for the receptor binding profile of Mirtazapine and Mianserin .

-

Mechanism: Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).

-

Primary Targets:

- -Adrenergic Receptors: Antagonism disinhibits norepinephrine and serotonin release.

-

5-HT

/ 5-HT

-

Role of the 3-Phenyl Group: The bulky phenyl group at

locks the piperazine ring into a rigid conformation, crucial for fitting into the orthosteric binding pocket of the GPCRs.

Sigma ( ) Receptor Modulation

Analogs of 1-benzyl-3-phenylpiperazine (specifically N-substituted variants) act as potent ligands for Sigma-1 (

-

Therapeutic Relevance: Neuropathic pain, addiction, and neuroprotection.

-

SAR Insight:

-

-Benzyl Modifications: Adding electron-withdrawing groups (e.g., -F, -CF

-

Linker Length: Extending the distance between the basic nitrogen and the phenyl ring (e.g., phenylpropyl) shifts selectivity towards

.

-

-Benzyl Modifications: Adding electron-withdrawing groups (e.g., -F, -CF

Comparative Binding Data

The following table summarizes the shift in biological activity based on structural modifications to the core scaffold.

| Compound Class | N1 Substituent | C3 Substituent | Primary Target | Biological Effect |

| BZP | Benzyl | H | DAT / NET | Stimulant / Euphoriant |

| 3-Phenyl-BZP | Benzyl | Phenyl | Sigma / | Antidepressant / Analgesic |

| Mirtazapine | Methyl (Fused) | Phenyl (Fused) | 5-HT | Sedative / Antidepressant |

| Diketopiperazine | Benzyl | Phenyl | Microtubules / Enzymes | Antitumor / Antimicrobial |

Mechanism of Action: Signaling Pathways[7]

The biological activity of this scaffold culminates in the modulation of monoaminergic signaling. The diagram below details the "disinhibition" mechanism utilized by analogs like Mirtazapine.

Figure 2: Mechanism of Action for 3-phenylpiperazine-based antidepressants. Blockade of inhibitory autoreceptors leads to a surge in neurotransmitters.

Experimental Protocol: Receptor Binding Assay

For researchers validating the activity of new 1-benzyl-3-phenylpiperazine analogs, the Radioligand Binding Assay is the gold standard.

Target: Sigma-1 (

-

Tissue: Guinea pig brain membranes or HEK293 cells expressing human

. -

Radioligand: [³H]-(+)-Pentazocine (specific for

). -

Non-specific blocker: Haloperidol (10 µM).

Workflow:

-

Preparation: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

-

Incubation: Mix 100 µL membrane suspension, 25 µL [³H]-(+)-Pentazocine (2 nM final), and 25 µL of the test analog (concentration range

to -

Equilibrium: Incubate at 37°C for 120 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and

Future Directions & Toxicity

While the 3-phenyl group reduces the abuse potential seen in simple benzylpiperazines (BZP), researchers must monitor for off-target cardiovascular effects (hERG channel inhibition) common in lipophilic piperazines. Future development is focused on:

-

Chiral Resolution: The

position is chiral. The (S)-enantiomer is typically the active pharmacophore in Mirtazapine-like drugs; isolating enantiomers of new analogs is critical. -

Dual-Action Ligands: Designing analogs that target both Sigma-1 receptors and Sodium channels for non-opioid pain management.

References

-

Synthesis of Mirtazapine Intermediates

-

Sigma Receptor Ligands

- Title: Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors.

- Source: PubMed (Bioorg Med Chem).

-

URL:[Link]

-

Pharmacology of Piperazine Derivatives

-

Antitumor Activity of Phenylpiperazines

-

Diketopiperazine Activity

-

Title: (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione and related analogs.[7]

- Source: BenchChem.

-

Sources

- 1. A Process For Preparing 1 Methyl 3 Phenylpiperazine [quickcompany.in]

- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101638423A - æ ¹ç®è·è¡çç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 7. (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione|CAS 19943-16-9 [benchchem.com]

- 8. CN102060809A - ä¸ç§å¤§é»é ¸è¡çç©åå ¶å¶å¤åç¨é - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Benzyl-3-phenylpiperazine from 2-oxo-3-phenylpiperazine

Application Note: Regioselective Synthesis of 1-Benzyl-3-phenylpiperazine

Executive Summary

This application note details the protocol for the regioselective synthesis of 1-benzyl-3-phenylpiperazine starting from 2-oxo-3-phenylpiperazine (3-phenylpiperazin-2-one).

Direct alkylation of the starting material is prone to regiochemical failure, favoring the more nucleophilic N4-amine over the desired N1-amide. To achieve the specific 1,3-substitution pattern , this guide utilizes a Protection-Alkylation-Deprotection-Reduction (PADR) strategy. This method ensures >98% regiochemical purity, critical for pharmaceutical applications where isomer contamination can alter bioactivity profiles (e.g., in neurokinin or serotonin receptor ligands).

Strategic Analysis & Reaction Logic

The Regioselectivity Challenge

The precursor, 2-oxo-3-phenylpiperazine, contains two distinct nitrogen centers:

-

N1 (Amide): Low nucleophilicity due to resonance with the carbonyl; high acidity (

~15-17). -

N4 (Secondary Amine): High nucleophilicity; moderate basicity (

~10).

Direct Alkylation Risk: Treating the precursor with benzyl bromide (BnBr) typically results in alkylation at N4 , yielding 1-benzyl-2-phenylpiperazine (after renumbering). To synthesize the target 1-benzyl-3-phenylpiperazine , the benzyl group must be attached to N1 .

The Solution: PADR Pathway

To force reaction at N1, we must temporarily mask N4.

-

Protection: Block N4 with a tert-butoxycarbonyl (Boc) group.

-

N1-Alkylation: Use a strong base (NaH) to deprotonate the amide (N1), allowing nucleophilic attack on BnBr.

-

Deprotection: Remove the Boc group under acidic conditions.

-

Reduction: Reduce the C2-carbonyl to a methylene group using Lithium Aluminum Hydride (LiAlH4).

Chemical Pathway Visualization

Figure 1: The PADR pathway ensures the benzyl group is installed exclusively at N1 before the carbonyl is removed, fixing the 1,3-substitution pattern.

Detailed Experimental Protocols

Reagents & Equipment

-

Starting Material: 2-oxo-3-phenylpiperazine (CAS: 6654-20-2).

-

Reagents: Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Hydride (60% in oil), Benzyl Bromide, Trifluoroacetic Acid (TFA), Lithium Aluminum Hydride (LiAlH4).

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, anhydrous), Tetrahydrofuran (THF, anhydrous).

Step 1: N4-Protection (Boc)

Objective: Mask the nucleophilic amine.

-

Dissolve 2-oxo-3-phenylpiperazine (1.0 eq) in DCM (10 mL/g).

-

Add Triethylamine (TEA) (1.5 eq) and cool to 0°C.

-

Dropwise add (Boc)₂O (1.1 eq) dissolved in minimal DCM.

-

Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate.

-

Yield Expectation: >90% (White solid).

Step 2: N1-Alkylation

Objective: Install the benzyl group at the amide position.

-

Suspend NaH (1.2 eq, 60% dispersion) in anhydrous DMF under Nitrogen/Argon at 0°C.

-

Add the N4-Boc intermediate (from Step 1) dissolved in DMF dropwise. Evolution of H₂ gas will occur.

-

Stir for 30 mins at 0°C to ensure complete deprotonation (formation of the amidate anion).

-

Add Benzyl Bromide (1.1 eq) dropwise.

-

Allow to warm to RT and stir for 3–5 hours.

-

Workup: Quench carefully with ice water. Extract with EtOAc.[1] Wash organic layer extensively with water (to remove DMF) and brine.

-

Yield Expectation: 85–90%.

Step 3: N4-Deprotection

Objective: Remove the Boc group.

-

Dissolve the N1-Benzyl-N4-Boc intermediate in DCM (5 mL/g).

-

Add TFA (20% v/v final concentration) at 0°C.

-

Stir at RT for 2 hours.

-

Workup: Concentrate in vacuo to remove excess TFA. Basify the residue with sat. NaHCO₃ (pH ~8). Extract with DCM.

-

Product: 1-Benzyl-2-oxo-3-phenylpiperazine .

-

Note: This intermediate is stable and can be characterized to confirm regiochemistry before reduction.

Step 4: Global Reduction

Objective: Reduce the lactam to the amine.

-

Suspend LiAlH4 (3.0 eq) in anhydrous THF under Nitrogen at 0°C.

-

Safety: LiAlH4 is pyrophoric. Use strictly dry glassware.

-

-

Dissolve 1-Benzyl-2-oxo-3-phenylpiperazine (from Step 3) in anhydrous THF and add dropwise to the hydride suspension.

-

Heat to Reflux (66°C) for 6–12 hours.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add:

-

mL Water (where

- mL 15% NaOH.[2]

- mL Water.

-

mL Water (where

-

Stir until a white granular precipitate forms. Filter through Celite.

-

Concentrate the filtrate to obtain the crude oil.

-

Purification: Flash column chromatography (MeOH/DCM) or recrystallization as the HCl salt (using ethanolic HCl).

Data Summary & Quality Control

| Parameter | Direct Alkylation Route | Protected (PADR) Route |

| Major Product | 1-Benzyl-2-phenylpiperazine (N4-Bn) | 1-Benzyl-3-phenylpiperazine (N1-Bn) |

| Regio-Purity | <10% (Target Isomer) | >98% (Target Isomer) |

| Overall Yield | N/A (Wrong Product) | 60–70% (4 Steps) |

| Critical QC | NMR: Benzyl CH₂ signal split/shifted | NMR: Benzyl CH₂ singlet; C2-H distinct |

NMR Diagnostic Check:

-

Target (1-Benzyl-3-phenyl): The C2-methylene protons (between N1 and C3) will appear as a distinct AB system or singlet depending on conformation, integrated for 2H. The methine proton at C3 (chiral center) will show coupling to the N4-H (if free base).

-

Impurity (1-Benzyl-2-phenyl): The benzyl group is on the nitrogen adjacent to the chiral center. The chemical shift environment of the chiral proton is significantly shielded compared to the target.

References

-

Divvela, V. N., et al. (2006). "New intermediates for the selective synthesis of 1-alkyl-3-phenylpiperazines." ARKIVOC, (xiv), 1-9.[3][4]

- Key Finding: Establishes the Boc-protection strategy as the definitive method for N1-alkyl

-

Roderick, W. R., et al. (1966).[2] "Metabolism of an Antidepressant Agent." Journal of Medicinal Chemistry, 9(2), 181-185.

- Key Finding: Highlights the non-selectivity of direct alkyl

-

Organic Chemistry Portal. "Lithium Aluminum Hydride (LAH) Reductions."

- Key Finding: Standard protocols for amide-to-amine reduction and safety quenching (Fieser method).

Sources

Application Note: High-Fidelity Reduction of 4-Protected-1-Alkyl-2-Oxo-3-Phenylpiperazines

Part 1: Executive Summary & Strategic Analysis

Scope and Application

This application note details the protocol for the regioselective reduction of 4-protected-1-alkyl-2-oxo-3-phenylpiperazines to their corresponding 1-alkyl-3-phenylpiperazines . This transformation is a critical bottleneck in the synthesis of Substance P antagonists (e.g., Aprepitant analogs) and other CNS-active agents.

The core challenge lies in reducing the C2-lactam carbonyl to a methylene group without:

-

Epimerizing the chiral center at C3 (if enantioenriched).

-

Cleaving or reducing the N4-protecting group (PG) prematurely.

-

Causing ring-opening side reactions.

Strategic Reagent Selection: The "Protecting Group" Decision

The choice of reducing agent is strictly dictated by the N4-protecting group. For this protocol, we focus on the 4-Benzyl (Bn) protected substrate using Lithium Aluminum Hydride (LiAlH₄) .

| Protecting Group (N4) | Recommended Reagent | Risk Profile |

| Benzyl (Bn) | LiAlH₄ (THF, Reflux) | Low. Benzyl is stable to LAH. High yields (>90%). |

| Boc (tert-butyl carbamate) | Borane-THF / BH₃·DMS | High with LAH. LAH can reduce Boc to an N-Methyl group or cleave it entirely. |

| Cbz (Carboxybenzyl) | Borane-THF | High with LAH. Similar risks to Boc; hydrogenolysis required later. |

Authoritative Note: While Borane is milder, LiAlH₄ remains the industrial standard for Benzyl-protected lactams due to cost-efficiency and the clean formation of granular aluminum salts when worked up correctly, facilitating easy filtration on scale.

Part 2: Mechanistic Pathway[1][2]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a tetrahedral aluminate intermediate, followed by the collapse to an iminium ion, which is the species that accepts the second hydride.

Figure 1: Stepwise reduction mechanism. The formation of the iminium ion is the rate-determining step for the second hydride addition.

Part 3: Detailed Experimental Protocol

Target Transformation: Reduction of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine to 4-benzyl-1-methyl-3-phenylpiperazine.

Materials & Equipment

-

Reagent: Lithium Aluminum Hydride (LiAlH₄), 2.4 equiv (pellets preferred over powder for safer handling, or 1.0 M solution in THF).

-

Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.

-

Inert Gas: Nitrogen or Argon (Strictly required; moisture generates H₂ gas).

-

Safety: Blast shield, cryo-gloves, Class D fire extinguisher (for metal fires).

Step-by-Step Methodology

Phase A: Inert Setup & Slurry Generation

-

Drying: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and internal thermometer. Cool under N₂ flow.

-

Charging: Charge LiAlH₄ (2.4 equiv) into the flask.

-

Solvation: Add anhydrous THF (10 volumes relative to substrate mass) via cannula. Stir to form a grey suspension.

-

Expert Tip: Cool this suspension to 0°C. Although the reduction requires heat later, the initial mixing is exothermic.

-

Phase B: Controlled Addition (The Critical Process Parameter)

-

Dissolution: Dissolve the 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine (1.0 equiv) in minimal anhydrous THF (3-4 volumes).

-

Addition: Add the substrate solution dropwise to the LiAlH₄ suspension over 30–60 minutes.

-

Control: Maintain internal temperature <10°C during addition to prevent runaway exotherms.

-

-

Reaction: Once addition is complete, remove the ice bath. Warm to room temperature, then heat to Reflux (66°C) .

-

Duration: Maintain reflux for 4–6 hours.

-

Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The amide carbonyl spot (low R_f) should disappear; the amine product (higher R_f) will appear.

-

Phase C: The "Fieser" Quench (Self-Validating Workup)

Safety Warning: This step generates H₂ gas and heat. Proceed with extreme caution.

-

Cool the reaction mixture to 0°C .

-

Dilute with diethyl ether (equal volume to THF) to reduce viscosity.

-

Perform the Fieser & Fieser Quench (n : n : 3n method) based on grams of LiAlH₄ used:

-

Add n mL Water (very slowly). Observation: Vigorous bubbling.

-

Add n mL 15% NaOH (aq) . Observation: Mixture turns white/grey.

-

Add 3n mL Water .

-

-

Validation: Stir for 30 minutes at room temperature. The grey aluminum emulsion should convert into a granular white sand (Lithium Aluminate salts). If the solid is sticky/gelatinous, stir longer or add anhydrous MgSO₄.

Phase D: Isolation

-

Filtration: Filter the granular solids through a Celite pad. Wash the cake with THF/Ether (2x).

-

Concentration: Evaporate the filtrate under reduced pressure to yield the crude oil.

-

Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Part 4: Workflow Visualization

Figure 2: Operational workflow ensuring safety and high yield.

Part 5: Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Gelatinous precipitate during quench | Incorrect water/NaOH ratio. | Add anhydrous MgSO₄ and stir vigorously for 30 mins to "dry" the salts. |

| Incomplete conversion after 6h | Old LiAlH₄ (absorbed moisture). | Add 0.5 equiv fresh LiAlH₄ (as THF solution) and reflux for 2h. |

| Epimerization at C3 | Prolonged reflux or basic impurities. | Ensure reagents are neutral; limit reflux time strictly to completion. |

| N-Methylation (if Boc used) | Reduction of carbamate by LiAlH₄. | Prevention: Use Benzyl protection for LAH, or switch to BH₃·THF for Boc substrates.[1][2] |

References

-

Rao, D. V. N. S., et al. (2006). "New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives." Arkivoc, (xiv), 1-9.[3][4]

-

Source:

-

-

Dandala, R., et al. (2004). "Process for preparing 1-methyl-3-phenylpiperazine.

-

Source:

-

-

Collins, C. J., et al. (1999).[5] "Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN)." Tetrahedron Letters, 40(20), 3673-3676. (Alternative Borane Protocol).[5]

-

Source:

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN) [organic-chemistry.org]

Application Note: A Versatile Strategy for Diketopiperazine Synthesis Utilizing a 1-Benzyl-3-phenylpiperazine Scaffold

Abstract This application note details a robust and flexible synthetic strategy for the preparation of substituted diketopiperazines (DKPs), a class of compounds of significant interest in drug discovery. Moving beyond the conventional cyclization of linear dipeptides, this methodology employs 1-benzyl-3-phenylpiperazine as a versatile scaffold. The protocol involves a stepwise construction of the piperazine-2,5-dione ring via a key intramolecular cyclization of an N-acylated intermediate. This approach offers distinct advantages, including access to novel DKP analogues with diverse substitution patterns not readily available from natural amino acid precursors. Detailed experimental protocols, mechanistic insights, and characterization data are provided for researchers in medicinal chemistry and organic synthesis.

Introduction: The Significance of Diketopiperazines

The 2,5-diketopiperazine (DKP) core is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] These cyclic dipeptides exhibit a conformationally constrained backbone that orients side chains in a well-defined spatial manner, making them ideal for probing and interacting with biological targets such as enzymes and receptors.[2]

Traditionally, DKPs are synthesized through the intramolecular cyclization of linear dipeptide esters, a method that can be catalyzed by acid or base, or can occur thermally.[3][4] While effective, this approach is largely confined to precursors derived from α-amino acids. The strategy outlined herein provides a complementary and highly adaptable route that begins with a pre-formed, differentially protected piperazine core, thereby enabling the synthesis of a broader chemical space of DKP analogues.

The Strategic Role of the 1-Benzyl-3-phenylpiperazine Scaffold

The choice of 1-benzyl-3-phenylpiperazine as the starting material is strategic for several reasons:

-

Differential Protection: The benzyl group on the N1 nitrogen serves as a stable protecting group, allowing for selective functionalization of the secondary amine at the N4 position.[5] This benzyl group can be removed under specific conditions, such as catalytic hydrogenation, at a later stage to either yield the N-unsubstituted DKP or allow for further diversification.[6][7]

-

Defined Substitution: The phenyl group at the C3 position provides a fixed substituent, creating a specific chemical vector for structure-activity relationship (SAR) studies. The synthesis can be adapted for other C3-substituted piperazines.

-

Stereochemical Control: If an enantiomerically pure starting material is used, its stereocenter at C3 can be transferred to the final product. It is crucial, however, to select reaction conditions that minimize racemization of this α-amino carbonyl center.

Synthetic Pathway and Mechanistic Insights

The overall synthetic strategy involves a three-step sequence: (1) Selective N-acylation of the piperazine N4-amine with an α-haloacetyl halide, (2) Base-mediated intramolecular cyclization to form the second amide bond and complete the DKP ring, and (3) Optional N-debenzylation to expose the N1-amine.

Figure 1: High-level workflow for the synthesis of a diketopiperazine from 1-benzyl-3-phenylpiperazine.

Step 1: N-Acylation with Bromoacetyl Bromide

The synthesis commences with the acylation of the more nucleophilic N4 secondary amine of 1-benzyl-3-phenylpiperazine. Using bromoacetyl bromide in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) effectively prevents the formation of quaternary ammonium salts and yields the key intermediate, 4-(2-bromoacetyl)-1-benzyl-3-phenylpiperazine.

Step 2: Base-Mediated Intramolecular Cyclization

This is the crucial ring-forming step. The N-acylated intermediate undergoes an intramolecular nucleophilic substitution. The amide proton on the N1 nitrogen is deprotonated by a strong, non-hindered base, such as sodium hydride (NaH). The resulting anion attacks the electrophilic carbon bearing the bromine atom, displacing the bromide and forming the second amide bond to yield the bicyclic diketopiperazine structure.

Figure 2: Mechanism of the base-mediated intramolecular cyclization to form the DKP ring.

This reaction is analogous to the stepwise construction of piperazine-2,5-diones reported in the literature, where a haloacetyl group is cyclized to form the heterocyclic ring.[8] The choice of a strong, non-nucleophilic base is critical to favor deprotonation over competing side reactions.

Step 3: N-Debenzylation

The N-benzyl protecting group can be efficiently removed via catalytic transfer hydrogenation or by using hydrogen gas with a palladium catalyst.[7] A common and effective method involves using palladium on carbon (Pd/C) with a hydrogen source like formic acid or a hydrogen-filled balloon.[6] This step unmasks the N1 nitrogen, providing the final 3-phenyl-piperazine-2,5-dione, which can be isolated or used for further N-alkylation or N-arylation reactions.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: Synthesis of 4-(2-Bromoacetyl)-1-benzyl-3-phenylpiperazine (Intermediate C)

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-benzyl-3-phenylpiperazine (1.0 equiv., e.g., 2.52 g, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (1.2 equiv., e.g., 1.67 mL, 12 mmol) to the stirred solution.

-

Acylation: Dissolve bromoacetyl bromide (1.1 equiv., e.g., 0.96 mL, 11 mmol) in anhydrous DCM (10 mL) and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound as a solid.

Protocol 4.2: Synthesis of 1-Benzyl-3-phenyl-piperazine-2,5-dione (Product E)

-

Preparation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 equiv., e.g., 0.60 g, 15 mmol). Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully add anhydrous tetrahydrofuran (THF, 40 mL).

-

Cooling: Cool the NaH suspension to 0 °C.

-

Substrate Addition: Dissolve the intermediate from Protocol 4.1 (1.0 equiv., e.g., 3.73 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred NaH suspension over 20 minutes.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction to 0 °C and cautiously quench by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

-

Extraction: Add ethyl acetate (50 mL) and water (30 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 40 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the pure diketopiperazine.

Protocol 4.3: N-Debenzylation to 3-Phenyl-piperazine-2,5-dione (Product G)

-

Preparation: In a round-bottom flask, dissolve the N-benzyl diketopiperazine from Protocol 4.2 (1.0 equiv., e.g., 2.94 g, 10 mmol) in methanol or ethanol (50 mL).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10 mol %, e.g., 1.06 g).

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen gas three times.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the debenzylated product. Further purification can be achieved by recrystallization if necessary.[6]

Characterization and Data

The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques.

| Compound | Step | Expected Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | Mass Spec (m/z) [M+H]⁺ |

| Intermediate C | 1 | 75-85 | Signals for phenyl, benzyl, piperazine ring protons, and a key singlet for -COCH₂Br around 3.9-4.1 ppm. | 373.08 (calc.) |

| Product E | 2 | 60-75 | Disappearance of the -COCH₂Br singlet. Appearance of new signals corresponding to the now rigid DKP ring protons. | 295.14 (calc.) |

| Product G | 3 | 85-95 | Disappearance of benzyl proton signals (typically ~7.3 ppm multiplet and a singlet ~4.5-5.0 ppm). | 205.09 (calc.) |

Troubleshooting and Key Considerations

-

Low Yield in Cyclization (Step 2): Ensure all reagents and solvents are strictly anhydrous, as water will quench the NaH base. If the reaction is sluggish, a stronger base or a higher-boiling solvent like DMF could be explored, although this may increase side reactions.

-

Racemization: The stereocenter at C3 is adjacent to a newly formed carbonyl group. Strong basic conditions, especially at elevated temperatures, can potentially lead to epimerization. It is crucial to analyze the enantiomeric purity of the product (e.g., by chiral HPLC) if stereochemical integrity is important.

-

Incomplete Debenzylation (Step 3): If the reaction stalls, the catalyst may be poisoned. Filtering and adding a fresh batch of catalyst can restart the reaction. Using an alternative hydrogen source like ammonium formate (catalytic transfer hydrogenation) can also be effective.[7]

Conclusion

The synthetic route detailed in this application note presents a powerful and versatile alternative to classical diketopiperazine syntheses. By utilizing a pre-formed and differentially protected piperazine scaffold like 1-benzyl-3-phenylpiperazine, chemists can access a wide range of structurally diverse DKP derivatives. This method facilitates the exploration of novel chemical space, providing valuable tools for drug discovery and development professionals.

References

- Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. (General background on DKP bioactivity)

- Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, and Biological Activity. Chemical Reviews, 112(7), 3641-3716. (Comprehensive review on DKP synthesis)

-

Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910.

- D'Souza, R., & Piggott, A. M. (2017). Diketopiperazines from Marine-Derived Fungi. Marine Drugs, 15(4), 114.

-

Google Patents. (n.d.). Catalysis of diketopiperazine synthesis. (US8748609B2).

-

BenchChem. (n.d.). Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH.

-

ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.

-

Google Patents. (n.d.). Methods for the synthesis of diketopiperazines. (WO1996000391A1).

-

Rinaldi, A. C., et al. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Gels, 7(2), 65.

- Shejul, P. B., & Vyavahare, A. V. (n.d.). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Rasayan J. Chem.

-

Srinivasa Rao, D. V. N., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9.

-

Google Patents. (n.d.). A process for preparing 1-methyl-3-phenylpiperazine. (WO2004106309A1).

-

BenchChem. (2025). The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 105(21), 6442-6455.

- Prasad, O. V. S., & Sridevi, K. (2012). A New Route for the Synthesis of N-Substituted Diketopiperazine Derivatives. International Journal of Peptide Research and Therapeutics, 18, 253-258. (Synthesis of N-substituted DKPs)

-

Ward, J. S., et al. (2018). A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 2), 159-165.

Sources

- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]

- 4. Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors: synthetic sequence and the structure of a representative product, (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of 1-Benzyl-3-phenylpiperazine hydrochloride salt form

An Application Guide for the Synthesis and Characterization of 1-Benzyl-3-phenylpiperazine Hydrochloride

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 1-benzyl-3-phenylpiperazine and its subsequent conversion to the crystalline hydrochloride salt. The synthesis of the free base is achieved through an efficient one-pot reductive amination of 2-phenylpiperazine with benzaldehyde using sodium triacetoxyborohydride. The subsequent salt formation protocol is optimized for high yield and purity. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, robust troubleshooting advice, and detailed characterization methods to ensure the synthesis of a high-purity, stable final product. The hydrochloride salt form offers significant advantages over the free base, including improved water solubility, enhanced stability, and easier handling, which are critical attributes for pharmaceutical development.[1]

Introduction: Rationale and Significance

Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with diverse biological activities.[2] The specific scaffold, 1-benzyl-3-phenylpiperazine, serves as a valuable intermediate in the synthesis of more complex molecules. The conversion of the parent amine (free base) into a hydrochloride salt is a critical step in pharmaceutical development.[1] Amine hydrochlorides typically exhibit superior physicochemical properties compared to their free base counterparts, including:

-

Enhanced Aqueous Solubility: Greatly improves dissolution in biological media and is desirable for substances used in medications.[1]

-

Increased Stability and Shelf-Life: The salt form is generally less susceptible to degradation, ensuring longer-term stability.[1]

-

Improved Handling: The crystalline nature of salts makes them easier to weigh, handle, and formulate compared to often-oily or hygroscopic free bases.[3]

This document outlines a reliable and scalable laboratory procedure for preparing 1-benzyl-3-phenylpiperazine hydrochloride, beginning with the synthesis of the free base via a reductive amination pathway.

Reaction Scheme:

Step 1: Reductive Amination

Step 2: Hydrochloride Salt Formation

Experimental Workflow Overview

The entire process, from starting materials to the final purified salt, is outlined below. This workflow is designed to include critical checkpoints for reaction monitoring and purity assessment.

Caption: Workflow for the synthesis and purification of 1-benzyl-3-phenylpiperazine HCl.

Detailed Protocols and Methodologies

Part A: Synthesis of 1-Benzyl-3-phenylpiperazine (Free Base)

This protocol employs reductive amination, a highly efficient method for N-alkylation of amines.[4][5] The reaction proceeds in one pot, starting with the formation of an iminium ion intermediate from the piperazine and aldehyde, which is then reduced in situ.[5]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Eq. | Notes |

| 2-Phenylpiperazine | 162.24 | 5.00 g | 1.0 | |

| Benzaldehyde | 106.12 | 3.60 mL (3.75 g) | 1.15 | Use freshly distilled aldehyde for best results. |

| Sodium Triacetoxyborohydride | 211.94 | 9.80 g | 1.5 | Mild and selective reducing agent.[6] |

| Glacial Acetic Acid | 60.05 | 1.90 mL | 1.1 | Acts as a catalyst for iminium ion formation. |

| 1,2-Dichloroethane (DCE) | 98.96 | 150 mL | - | Anhydrous solvent. |

| Saturated NaHCO₃ Solution | - | ~100 mL | - | For work-up. |

| Brine | - | ~50 mL | - | For work-up. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | Drying agent. |

Protocol: Step-by-Step

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylpiperazine (5.00 g, 30.8 mmol).

-

Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (150 mL) and stir until the solid is fully dissolved. To this solution, add benzaldehyde (3.60 mL, 35.4 mmol) followed by glacial acetic acid (1.90 mL, 33.9 mmol).

-

Iminium Ion Formation: Stir the mixture at room temperature for 60 minutes.

-

Scientist's Note: This initial stirring period allows for the formation of the carbinolamine intermediate and its subsequent acid-catalyzed dehydration to the key iminium ion, which will be reduced in the next step.[4][5] The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.

-

-

Addition of Reducing Agent: In a single portion, carefully add sodium triacetoxyborohydride (9.80 g, 46.2 mmol) to the reaction mixture.

-

Safety Precaution: While the reaction is generally not violently exothermic, addition should be done carefully. A slight effervescence (hydrogen gas) may be observed. Ensure adequate ventilation.

-

-

Reaction: Stir the reaction mixture at room temperature for 4 to 24 hours.

-

Process Validation: The reaction progress should be monitored by TLC or HPLC until the starting 2-phenylpiperazine is fully consumed.

-

-

Quenching and Work-up: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the excess acid and reducing agent.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Result: The crude product, 1-benzyl-3-phenylpiperazine, is typically obtained as a pale-yellow oil. This crude material can be purified by column chromatography or taken directly to the salt formation step if purity is sufficiently high.

Part B: Formation of 1-Benzyl-3-phenylpiperazine Hydrochloride

The conversion to the hydrochloride salt is an acid-base reaction that leverages the basicity of the piperazine nitrogens.[1] Precipitation is induced by using a solvent system where the free base is soluble, but the resulting salt is not.[7]

Materials and Reagents

| Reagent/Material | Quantity | Notes |

| Crude or Pure 1-Benzyl-3-phenylpiperazine | ~7.7 g (from Part A) | Must be free of water. |

| Anhydrous Diethyl Ether | 100 mL | A good solvent for precipitation. Isopropanol is an alternative. |

| Hydrochloric Acid (2.0 M in Diethyl Ether) | ~16 mL (1.05 eq) | Commercially available. Can also be prepared. |

| Anhydrous Ethanol | As needed | For recrystallization. |

Protocol: Step-by-Step

-

Dissolution: Dissolve the crude or purified 1-benzyl-3-phenylpiperazine oil (~30.8 mmol) in 100 mL of anhydrous diethyl ether.

-

Acidification: While stirring the solution vigorously, add the 2.0 M solution of HCl in diethyl ether (~16 mL, 32.3 mmol) dropwise via a syringe or dropping funnel.

-

Scientist's Note: A white precipitate should form almost immediately upon addition of the HCl solution. The stoichiometry is critical; a slight excess of HCl ensures complete conversion, but a large excess can trap impurities. The pH of the solution can be checked with moist pH paper to ensure it is acidic.[3]

-

-

Crystallization/Precipitation: After the addition is complete, continue stirring the resulting slurry at room temperature for 30-60 minutes. For enhanced precipitation, the flask can be cooled in an ice bath for an additional 30 minutes.

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two small portions of cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the solid product under high vacuum to remove residual solvent. The product is 1-benzyl-3-phenylpiperazine hydrochloride.

Part C: Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids to remove occluded impurities.[8]

-

Solvent Selection: A common solvent system for piperazine salts is a mixture of an alcohol (in which the salt is soluble when hot) and an ether (in which it is insoluble). A mixture of ethanol and diethyl ether is effective.

-

Procedure: a. Place the crude hydrochloride salt in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to just dissolve the solid. c. Slowly add diethyl ether until the solution becomes faintly cloudy (the point of saturation). d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the pure crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization and Expected Results

The identity and purity of the final product must be confirmed through analytical techniques.

Summary of Analytical Data

| Analysis | Expected Result for 1-Benzyl-3-phenylpiperazine HCl |

| Appearance | White to off-white crystalline solid |

| Melting Point | Specific to the salt form; should have a sharp melting range. |

| ¹H NMR | Signals corresponding to phenyl and benzyl protons (aromatic region ~7.2-7.4 ppm), the benzylic CH₂ protons, and the piperazine ring protons. |

| ¹³C NMR | Distinct signals for all unique carbon atoms in the molecule. |

| Mass Spec (ESI+) | Calculated [M+H]⁺ for the free base (C₁₇H₂₀N₂) is 253.17. Observed m/z should match this value.[9] |

| HPLC Purity | >98% for a successfully purified sample. |

| FTIR (KBr) | Characteristic peaks for N-H stretch (of the protonated amine), C-H aromatic and aliphatic stretches, and aromatic C=C bends. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield of Free Base | - Inactive reducing agent.- Wet solvent or reagents.- Insufficient reaction time. | - Use a fresh bottle of NaBH(OAc)₃.- Ensure all glassware and solvents are anhydrous.- Monitor the reaction by TLC/HPLC and allow it to run to completion. |

| Product is an Oil, Not a Solid Salt | - Incomplete salt formation.- Presence of water.- Incorrect solvent for precipitation. | - Check the pH to ensure it is acidic. Add more HCl if necessary.- Ensure the free base and all solvents are strictly anhydrous.- Try a different solvent system, such as isopropanol/ether. |

| Poor Purity After Recrystallization | - Product is too soluble in the chosen solvent.- Cooling occurred too quickly, trapping impurities. | - Reduce the amount of the "good" solvent (e.g., ethanol) or increase the amount of the "poor" solvent (e.g., ether).[3]- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |

| HPLC Shows Multiple Impurities | - Side reactions during synthesis.- Incomplete reaction. | - Purify the crude free base using column chromatography before salt formation.[8]- Optimize reaction conditions (time, temperature, stoichiometry). |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

1,2-Dichloroethane is a suspected carcinogen; handle with extreme care.

-

Handle hydrochloric acid solutions with care as they are corrosive.

-

Sodium triacetoxyborohydride can react with water to release flammable hydrogen gas.

References

- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.

- MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.

- BenchChem. (2025).

- Google Patents. (n.d.).

- Cymerman Craig, J., & Young, R. J. (n.d.). 1-benzylpiperazine. Organic Syntheses Procedure.

- Saeed, A., et al. (2020). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC.

- Wikipedia. (n.d.). Hydrochloride.

- ResearchGate. (n.d.).

- BenchChem. (2025). Technical Support Center: 1-Phenyl-4-(4-pyridinyl)

- Quickcompany. (n.d.). A Process For Preparing 1 Methyl 3 Phenylpiperazine.

- Shejul, P. B., & Vyavahare, A. V. (n.d.).

- ECHEMI. (n.d.). What's the proper way to convert a freebase to hydrochloride?.

- ResearchGate. (2025).

- PubChem. (n.d.). 1-benzyl-3-phenylpiperazine.

Sources

- 1. Hydrochloride - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. PubChemLite - 1-benzyl-3-phenylpiperazine (C17H20N2) [pubchemlite.lcsb.uni.lu]

Synthetic route for 1-alkyl-3-phenylpiperazines using LiAlH4 reduction

Application Note: High-Fidelity Synthesis of 1-Alkyl-3-Phenylpiperazines via Global LiAlH4 Reduction

Part 1: Executive Summary & Strategic Rationale

The 1-alkyl-3-phenylpiperazine scaffold is a privileged pharmacophore in neuropsychiatry, serving as a core motif in serotonin (5-HT) and dopamine receptor ligands (e.g., Mirtazapine analogs, substituted phenylpiperazines). While direct N-alkylation of 3-phenylpiperazine is possible, it often suffers from regioselectivity issues (N1 vs. N4 alkylation) and poly-alkylation byproducts.

This protocol details the "Global Reduction Route," a superior synthetic strategy that ensures regiochemical purity. The method involves the construction of a defined diketopiperazine (2,6-dione) or lactam precursor, followed by exhaustive reduction using Lithium Aluminum Hydride (LiAlH

Key Technical Advantages:

-

Regiocontrol: The position of the alkyl group is fixed during the cyclization step, not the alkylation step.

-

Stereochemical Retention: Under optimized conditions, the chiral integrity of the phenyl-bearing carbon is largely preserved (ee > 90%).

-

Scalability: The use of Fieser workup protocols allows for the handling of multi-gram scales without the formation of intractable aluminum emulsions.

Part 2: Retrosynthetic Analysis & Pathway Visualization

The synthesis hinges on the reduction of 1-alkyl-3-phenylpiperazine-2,6-dione . This precursor is assembled from phenylglycine derivatives, ensuring the phenyl group is positioned at C3 relative to the N1-alkyl substituent.

Figure 1: Retrosynthetic logic flow ensuring regiochemical fidelity.

Part 3: Critical Reagent Profile: Lithium Aluminum Hydride (LiAlH )[1][2][3]

LiAlH

| Parameter | Specification | Operational Note |

| Molar Mass | 37.95 g/mol | |

| Physical State | Grey/White Powder or Pellets | Pyrophoric. Handle strictly under Argon/Nitrogen. |

| Solvent Compatibility | THF (Preferred), Et | THF allows higher reflux temps (66°C) required for diamide reduction. |

| Stoichiometry | 3.0 - 4.0 Equivalents | Excess required.[1] Theoretical usage is 0.5 mol LiAlH |

| Quenching | Fieser Method | Essential for piperazines to prevent Al-N chelation gels. |

Part 4: Detailed Experimental Protocol

Phase A: Synthesis of the Precursor (Brief Overview)

Note: This phase establishes the scaffold. Standard peptide coupling or chloroacetylation chemistry is used.

-

Esterification: Convert Phenylglycine to Phenylglycine Methyl Ester HCl.

-

Acylation: React with Chloroacetyl chloride to form N-chloroacetyl-phenylglycine methyl ester.

-

Cyclization: React with Alkyl amine (R-NH

) in methanol/triethylamine. The amine displaces the chloride and cyclizes on the ester to form 1-alkyl-3-phenylpiperazine-2,6-dione .

Phase B: Global Reduction (The Core Protocol)

Safety Pre-Check:

-

Ensure all glassware is oven-dried (120°C) and assembled hot under N

flow. -

Verify condenser water flow.

-

Prepare an ice bath for emergency cooling.

Step-by-Step Procedure:

-

Slurry Preparation:

-

To a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and magnetic stir bar, add anhydrous THF (10 mL per gram of substrate).

-

Cool to 0°C.[2]

-

Carefully add LiAlH

pellets/powder (4.0 equiv). Caution: Hydrogen evolution may occur if solvent is wet. -

Stir for 15 minutes to establish a fine grey suspension.

-

-

Substrate Addition:

-

Dissolve the 1-alkyl-3-phenylpiperazine-2,6-dione (1.0 equiv) in the minimum amount of anhydrous THF.

-